trans-1,3-Diaminoindan

Vue d'ensemble

Description

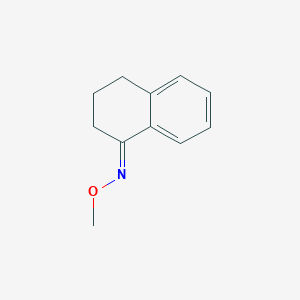

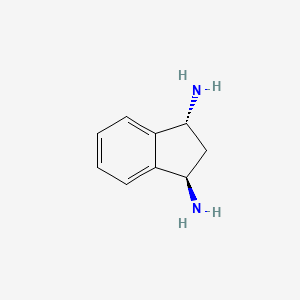

Trans-1,3-Diaminoindan is a chemical compound with a molecular formula of C9H12N2 . It is related to trans-1,3-diaminocyclohexane . More detailed information about its structure can be found in various chemical databases .

Synthesis Analysis

The synthesis of compounds similar to this compound, such as cis and trans-1,3-disubstituted-tetrahydro-β-carbolines, has been achieved using water as the solvent . The process involves a crystallization-induced asymmetric transformation . Another method involves the chemoenzymatic synthesis of enantiopure 1,3-difunctionalized indane derivatives . The corresponding cis and trans N-protected amino alcohols were successfully resolved by acetylation using lipase B .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using quantum chemical computations under DFT (Density Functional Theory) - B3LYP . The structure includes a total of 24 bonds, 12 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 five-membered ring .Applications De Recherche Scientifique

Synthesis Techniques and Applications in Organic Chemistry:

- Enantiomerically Pure cis- and trans-1,2-Diaminoindanes Synthesis: This research demonstrates the preparation of isomers of cis- and trans-1,2-diaminoindanes, highlighting their significance in organic synthesis. The study's focus on lipase-catalyzed selective transesterification underlines the importance of these compounds in stereochemical applications (Bit et al., 1998).

Biophysical and Pharmaceutical Research:

- DNA Interactions and Antitumor Potential of Platinum Compounds: The interactions between transplatin, a trans-diamminedichloridoplatinum(II) analogue, and DNA are explored for their potential in anticancer treatment. The study's focus on DNA intrastrand cross-links of transplatin and its analogs in tumor cell lines provides insights into the pharmacological applications of trans-diamine compounds (Kašpárková et al., 2008).

Chemical Derivatives and Analytical Chemistry:

- Gas Chromatography Analysis of Diaminocyclohexanes: The study focuses on derivatizing cis and trans isomers of diaminocyclohexanes for gas chromatographic analysis, demonstrating the utility of trans-1,3-Diaminoindan derivatives in analytical chemistry (Lynn & Alley, 1987).

Safety and Hazards

Propriétés

IUPAC Name |

(1R,3R)-2,3-dihydro-1H-indene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9H,5,10-11H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTXLGPSIXHRDP-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=CC=CC=C2[C@@H]1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-chloro-3-ethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1171325.png)

![3-Methyl-6-(piperazin-1-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1171337.png)